molecular formula C21H18Cl2N4O3S B11046738 2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide

2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide

Cat. No.: B11046738
M. Wt: 477.4 g/mol
InChI Key: RNNGFPIYIKPXRR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide, methoxyphenyl, pyrrolidinylcarbonyl, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.

    Attachment of the Pyrrolidinylcarbonyl Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the dichlorobenzamide moiety with the previously synthesized intermediate, often under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

In medicine, it could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and other functional groups could play crucial roles in these interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide is unique due to the presence of the pyrrolidinylcarbonyl and thiadiazole moieties. These groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18Cl2N4O3S

Molecular Weight

477.4 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)thiadiazol-5-ylidene]benzamide

InChI

InChI=1S/C21H18Cl2N4O3S/c1-30-15-7-5-14(6-8-15)27-25-18(21(29)26-10-2-3-11-26)20(31-27)24-19(28)16-9-4-13(22)12-17(16)23/h4-9,12H,2-3,10-11H2,1H3

InChI Key

RNNGFPIYIKPXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)C(=O)N4CCCC4

Origin of Product

United States

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